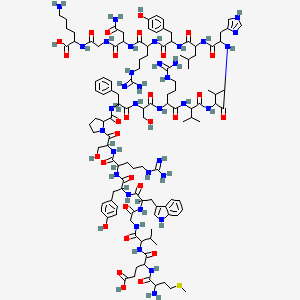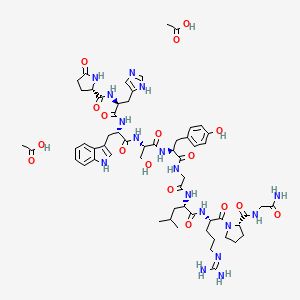
D-Lys(Z)-Pro-Arg-pNA (diacetate)
Descripción general
Descripción
“D-Lys(Z)-Pro-Arg-pNA (diacetate)” is a complex organic compound. The “D-Lys(Z)” part refers to the D-enantiomer of lysine, a basic amino acid, with a protecting group “Z” (benzyloxycarbonyl). “Pro-Arg” likely refers to a peptide sequence consisting of proline and arginine . “pNA” is a common abbreviation for p-nitroaniline, a compound often used in colorimetric assays . The term “diacetate” suggests the presence of two acetate groups, which are often used as protecting groups in organic synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve standard peptide synthesis techniques, such as solid-phase peptide synthesis, and would require the use of protected amino acids to ensure the correct sequence is formed . The protecting groups would then be removed in the final steps of the synthesis .Molecular Structure Analysis
The exact molecular structure would depend on the specific arrangement and connectivity of the components mentioned in the description. Tools like NMR and X-ray crystallography are typically used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The compound, like other peptides, would be expected to participate in reactions typical of proteins, such as hydrolysis and condensation . The presence of the p-nitroaniline group suggests it may be used in an enzymatic assay, where cleavage of the peptide would result in a color change .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Peptides generally have high melting points, are soluble in water, and exhibit strong intermolecular hydrogen bonding .Aplicaciones Científicas De Investigación
Colorimetric and Fluorescent Probe Development
D-Lys(Z)-Pro-Arg-pNA (diacetate) is instrumental in the development of colorimetric and fluorescent probes. For instance, a study by Zhang et al. (2018) utilized aminopyrene modified diacetylene monomers to create polydiacetylene (PDA) vesicles. These PDAs underwent colorimetric and fluorescent changes upon the addition of l-Arginine (l-Arg) or l-lysine (l-Lys), essential amino acids, highlighting the potential of D-Lys(Z)-Pro-Arg-pNA (diacetate) in detecting these amino acids with high selectivity and sensitivity (Zhang et al., 2018).
Affinity Label for Enzymes
Kettner and Shaw (1979) investigated the use of D-Phe-Pro-ArgCH2C1, a compound structurally related to D-Lys(Z)-Pro-Arg-pNA (diacetate), as a selective affinity label for thrombin. Their research demonstrates the potential of similar compounds in enzyme inhibition and specificity studies (Kettner & Shaw, 1979).
Synthesis of Peptide Derivatives
Inouye and Watanabe (1977) focused on the synthesis of peptide derivatives related to corticotropin, using intermediates that share structural similarities with D-Lys(Z)-Pro-Arg-pNA (diacetate). This research provides insights into the synthesis process and potential applications of similar compounds in creating peptide derivatives (Inouye & Watanabe, 1977).
Immunosuppressive Activity Studies
Siemion et al. (1994) synthesized analogs of the tripeptide immunosuppressor Lys-Arg-Pro, similar to D-Lys(Z)-Pro-Arg-pNA (diacetate), to study their immunosuppressive activities. They found that certain D-amino acid residues in specific positions can confer immunosuppressive properties, offering a perspective on the potential medical applications of D-Lys(Z)-Pro-Arg-pNA (diacetate) and its analogs (Siemion et al., 1994).
Substrate Specificity Research
The study by Yoshimoto and Tsuru (1983) on the substrate specificity of aminopeptidase M, using substrates including Lys-Pro-Arg, highlights the utility of D-Lys(Z)-Pro-Arg-pNA (diacetate) in enzymology, specifically in understanding enzyme-substrate interactions (Yoshimoto & Tsuru, 1983).
Enzyme Activity Assays
Kadokami et al. (1990) used Boc-Ala-Ala-Pro-Arg-pNA, a compound related to D-Lys(Z)-Pro-Arg-pNA (diacetate), in the purification of enzymes from the green alga Codium fragile. This research indicates the application of such compounds in enzyme purification and activity assays (Kadokami et al., 1990).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
acetic acid;benzyl N-[(5R)-5-amino-6-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-oxohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43N9O7.2C2H4O2/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46;2*1-2(3)4/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35);2*1H3,(H,3,4)/t24-,25+,26+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCWZMKBOZNVHX-ANSAKZOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H51N9O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Lys(Z)-Pro-Arg-pNA (diacetate) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










